molecular formula C17H19N3O6 B11933436 Thalidomide-PEG2-NH2

Thalidomide-PEG2-NH2

Cat. No.: B11933436
M. Wt: 361.3 g/mol
InChI Key: RTOGAAMXDVZFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-PEG2-NH2: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a 2-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (proteolysis-targeting chimeras) technology, which exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG2-NH2 involves the conjugation of Thalidomide with a PEG2 linker. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-PEG2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

Thalidomide-PEG2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Uniqueness: Thalidomide-PEG2-NH2 is unique due to its specific PEG2 linker, which provides optimal solubility and stability for PROTAC applications. Its ability to selectively degrade target proteins makes it a valuable tool in both research and therapeutic development .

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H19N3O6/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22/h1-3,11H,4-9,18H2,(H,19,21,22)

InChI Key

RTOGAAMXDVZFLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN

Origin of Product

United States

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